molecular formula C15H11ClO2 B12594899 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one CAS No. 609815-16-9

1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12594899
CAS No.: 609815-16-9
M. Wt: 258.70 g/mol
InChI Key: KDJCZHJBQBIHPR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone linking a 2-chlorophenyl group (electron-withdrawing) and a 3-hydroxyphenyl group (electron-donating). Chalcones are α,β-unsaturated ketones widely studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties . The chlorine atom at the ortho position and the hydroxyl group at the meta position on the aromatic rings influence the compound's electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding .

Properties

CAS No.

609815-16-9

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11ClO2/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(17)10-11/h1-10,17H

InChI Key

KDJCZHJBQBIHPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for mixing and temperature control can further improve the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield dihydrochalcones using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Substituted chalcones with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Chalcones are known for their diverse pharmacological activities, and 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one is no exception. Key applications include:

  • Anticancer Activity : Research indicates that chalcone derivatives can induce apoptosis in cancer cells and disrupt cell cycle progression. For instance, studies have shown that 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines by targeting multiple pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. For example, it has been effective against pathogens such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : There is evidence suggesting that chalcone derivatives may inhibit the destruction of the myelin sheath in multiple sclerosis, indicating potential therapeutic uses in neurodegenerative diseases .

Agricultural Applications

Chalcones have been investigated for their roles in agriculture, particularly as:

  • Natural Pesticides : The compound's biological activity extends to herbicidal and insecticidal properties. Chalcones can act as natural pesticides due to their ability to interfere with the growth and reproduction of harmful pests .

Material Science

The unique structural properties of 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one lend themselves to applications in material science:

  • Photo-cross-linkable Polymers : The compound can be incorporated into polymers for use as photoresists in photolithography. Its chalcone moiety allows for effective cross-linking under UV light, making it valuable in the production of microelectronics .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of chalcones like 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one has revealed that modifications to its structure can enhance its biological activities. For example:

Modification Effect on Activity
Substitution with methoxy groupsEnhanced solubility and bioactivity
Halogen substitutionsIncreased potency against specific cancer cell lines

These findings underscore the importance of chemical modifications in developing more effective therapeutic agents .

Case Studies

Several case studies highlight the efficacy of 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one:

  • A study demonstrated that this compound significantly inhibited tumor growth in vivo models of breast cancer by inducing apoptosis through the mitochondrial pathway .
  • Another investigation revealed its potential as a lead compound for developing new antibiotics due to its effectiveness against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Analogs and Physical Properties
Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) IR ν(C=O) (cm⁻¹)
Target Compound R1: 2-Cl; R2: 3-OH - - ~1670–1710*
(E)-1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one R1: 4-Cl; R2: 4-OH - - 1675
(E)-1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3a) R1: 2-Cl; R2: pyridin-2-yl 192–194 66 1710
(E)-1-(3-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3b) R1: 3-Cl; R2: pyridin-2-yl 190–193 61 1710
(E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one R1: 2,4-Cl₂; R2: 2-Cl - - -
1-(2-Chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one R1: 2-Cl; R2: 2-OH - - -

*Note: Data for the target compound is inferred from analogs.

  • Pyridyl-substituted analogs () exhibit higher melting points (~190–194°C) due to enhanced crystallinity from aromatic stacking .
  • Hydroxyl Group Position : The 3-hydroxyphenyl group in the target compound vs. 2-hydroxyphenyl () alters hydrogen bonding patterns. Ortho-hydroxy groups may form intramolecular hydrogen bonds, reducing solubility compared to meta-substituted derivatives .

Spectral and Crystallographic Comparisons

  • IR Spectroscopy : The C=O stretch in chalcones typically appears at 1670–1710 cm⁻¹. Pyridyl-substituted analogs () show ν(C=O) at 1710 cm⁻¹, while hydroxylated derivatives () exhibit slight red shifts (~1675 cm⁻¹) due to electron donation from the -OH group .
  • Crystallography : Analogs with multiple chlorine substituents (e.g., ) adopt head-to-tail molecular packing along crystal axes, driven by halogen-halogen interactions. The target compound’s hydroxyl group likely promotes intermolecular hydrogen bonds, similar to patterns observed in .

Biological Activity

1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific chalcone, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one is C15H11ClO2C_{15}H_{11}ClO_2. The presence of both the chlorophenyl and hydroxyphenyl groups contributes to its reactivity and biological activity. The compound's structure allows it to engage in various biochemical interactions, making it a subject of interest for drug development.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of chalcone derivatives, including 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one. A study synthesized several chalcones and tested their activity against various pathogens:

  • Antitubercular Activity : The compound exhibited moderate antitubercular activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 µg/mL. This suggests potential as an adjunct therapy for tuberculosis treatment .
  • Antifungal Activity : It also showed activity against Candida albicans, with MICs between 16 and 128 µg/mL, indicating its potential use in treating fungal infections .

Cytotoxicity and Anticancer Potential

Chalcones have been extensively studied for their anticancer properties. Research indicates that 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one may induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines by modulating pathways related to cell cycle regulation and apoptosis .
  • Case Studies : In vitro studies demonstrated that this chalcone derivative could significantly reduce the viability of cancer cells, suggesting its potential as a chemotherapeutic agent .

Summary of Biological Activities

The following table summarizes the biological activities reported for 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one:

Biological Activity Target Organism/Cell Line MIC/IC50 Values Reference
AntitubercularMycobacterium tuberculosis4 - 64 µg/mL
AntifungalCandida albicans16 - 128 µg/mL
CytotoxicityVarious cancer cell linesIC50 values < 20 µM

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